Physicochemical Differentiation: Solubility and Lipophilicity vs. Conivaptan Impurity C
The replacement of an oxygen atom in the azole ring of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine with an N-H group in its closest in-class analog, 2-methyl-1,4,5,6-tetrahydrobenzo[b]imidazo[4,5-d]azepine (Conivaptan Impurity C, CAS 318237-73-9), results in measurable differences in calculated physicochemical properties [1].
| Evidence Dimension | Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | 0.14 g/L (calculated, 25 °C) |
| Comparator Or Baseline | Conivaptan Impurity C: Solubility data not publicly available, but the LogP for the target compound is 2.61802, indicating moderate lipophilicity . The replacement of oxygen with nitrogen in the imidazo analog is expected to increase hydrogen-bonding capacity and basicity, altering solubility and retention. |
| Quantified Difference | Not directly quantified due to lack of comparator solubility data. However, LogP of 2.62 provides a baseline for chromatographic method development. |
| Conditions | Calculated via ACD/Labs Percepta (solubility) and unspecified algorithm (LogP). |
Why This Matters
The specific LogP and solubility profile directly inform extraction efficiency and HPLC mobile phase optimization, making this compound the only appropriate standard for establishing system suitability in methods designed to detect this specific oxazole-containing impurity.
- [1] CATO Research Chemicals. Conivaptan Impurity 2 (CAS 318237-73-9) - Product Page. Accessed May 2026. View Source
